molecular formula C12H22O4 B14145769 8-(2-Methyl-1,3-dioxolan-2-YL)octanoic acid CAS No. 4388-49-2

8-(2-Methyl-1,3-dioxolan-2-YL)octanoic acid

Cat. No.: B14145769
CAS No.: 4388-49-2
M. Wt: 230.30 g/mol
InChI Key: PXHXQPUZLMWAHZ-UHFFFAOYSA-N
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Description

8-(2-Methyl-1,3-dioxolan-2-YL)octanoic acid is an organic compound characterized by the presence of a dioxolane ring attached to an octanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Methyl-1,3-dioxolan-2-YL)octanoic acid typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol. The reaction is catalyzed by acids and proceeds under mild conditions to form the dioxolane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

8-(2-Methyl-1,3-dioxolan-2-YL)octanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dioxolane ring to diols.

    Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.

Scientific Research Applications

8-(2-Methyl-1,3-dioxolan-2-YL)octanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-Methyl-1,3-dioxolan-2-YL)octanoic acid involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group, preventing unwanted reactions during chemical transformations . Additionally, the compound may modulate enzyme activity by binding to active sites or altering substrate availability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Methyl-1,3-dioxolan-2-YL)octanoic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of the dioxolane ring enhances its stability and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

4388-49-2

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

8-(2-methyl-1,3-dioxolan-2-yl)octanoic acid

InChI

InChI=1S/C12H22O4/c1-12(15-9-10-16-12)8-6-4-2-3-5-7-11(13)14/h2-10H2,1H3,(H,13,14)

InChI Key

PXHXQPUZLMWAHZ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CCCCCCCC(=O)O

Origin of Product

United States

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